

Application Notes and Protocols for Galidesivir Dihydrochloride Powder

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Compound of Interest

Compound Name: *Galidesivir dihydrochloride*

Cat. No.: *B12368105*

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Introduction

Galidesivir (also known as BCX4430) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.^{[1][2]} As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.^{[1][3]} This document provides detailed guidelines and protocols for the proper storage, handling, and use of **Galidesivir dihydrochloride** powder in a laboratory setting.

Chemical and Physical Properties

Galidesivir dihydrochloride is the salt form of Galidesivir, enhancing its stability and solubility. Its key properties are summarized below.

Property	Value
Chemical Name	(2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3,4-pyrrolidinediol dihydrochloride
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₃ ·2HCl
Molecular Weight	338.19 g/mol
Appearance	Solid powder
Purity	≥98% (HPLC)
CAS Number	1373208-51-5

Storage and Stability

Proper storage of **Galidesivir dihydrochloride** powder is critical to maintain its integrity and activity.

Condition	Recommendation
Powder (Long-term)	Store at -20°C.
Powder (Short-term)	Can be shipped at ambient temperature. For short-term storage (days to weeks), store at 0-4°C in a dry, dark place. [4]
In Solvent (Stock Solution)	Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. [5]

Solubility and Solution Preparation

Galidesivir dihydrochloride is soluble in water and DMSO. The table below provides maximum concentrations for stock solution preparation.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
Water	33.82	100
DMSO	16.91	50

Protocol for Reconstituting Galidesivir Dihydrochloride Powder:

- **Equilibration:** Before opening, allow the vial of **Galidesivir dihydrochloride** powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
- **Solvent Addition:** Aseptically add the desired volume of sterile, high-purity water or DMSO to the vial.
- **Dissolution:** Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
- **Sterilization (for aqueous solutions):** If using water as the solvent for cell-based assays, sterilize the solution by passing it through a 0.22 μm syringe filter.^[5]
- **Aliquoting and Storage:** Aliquot the stock solution into sterile, single-use vials. Store immediately at -80°C or -20°C as recommended.

Safety and Handling

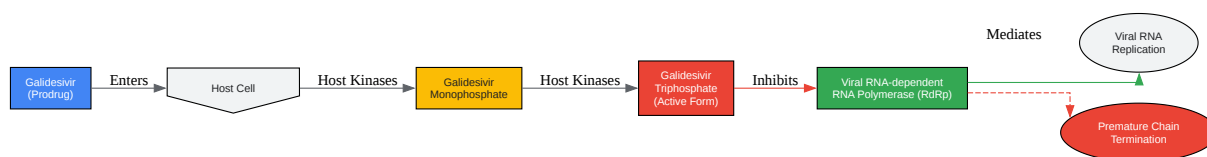
Standard laboratory safety precautions should be observed when handling **Galidesivir dihydrochloride** powder and solutions.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- **Engineering Controls:** Handle the powder in a chemical fume hood to avoid inhalation of dust particles.

- **Spill Management:** In case of a spill, cover the area with an absorbent material. For powder spills, gently wet the material before cleanup to prevent aerosolization. Decontaminate the area with a suitable cleaning agent.[6]
- **Disposal:** Dispose of unused **Galidesivir dihydrochloride** and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[6]

Mechanism of Action

Galidesivir is a prodrug that is converted intracellularly to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).



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Caption: Mechanism of action of Galidesivir.

Experimental Protocols

The following are example protocols for the use of **Galidesivir dihydrochloride** in in vitro and in vivo studies.

In Vitro Antiviral Assay Protocol (Example: SARS-CoV-2)

This protocol is adapted from a study evaluating Galidesivir against SARS-CoV-2 in Calu-3 cells.[7]

- **Cell Seeding:** Plate Calu-3 cells in 384-well plates at an appropriate density and allow them to adhere overnight.

- **Compound Preparation:** Prepare serial dilutions of **Galidesivir dihydrochloride** in cell culture medium, ranging from 0.023 to 50.0 μM .^[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., remdesivir).
- **Compound Addition:** Add the diluted compounds to the plated cells in duplicate.
- **Incubation:** Incubate the plates for two hours.
- **Viral Infection:** Under appropriate biosafety containment (BSL-3 for SARS-CoV-2), infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.5.
- **Post-Infection Incubation:** Incubate the infected plates for 48 hours.
- **Analysis:** Fix the cells and perform immunofluorescence staining for a viral marker (e.g., double-stranded RNA). Quantify the number of infected cells using automated microscopy to determine the EC_{50} value.

In Vivo Efficacy Study Protocol (Example: Hamster Model of SARS-CoV-2)

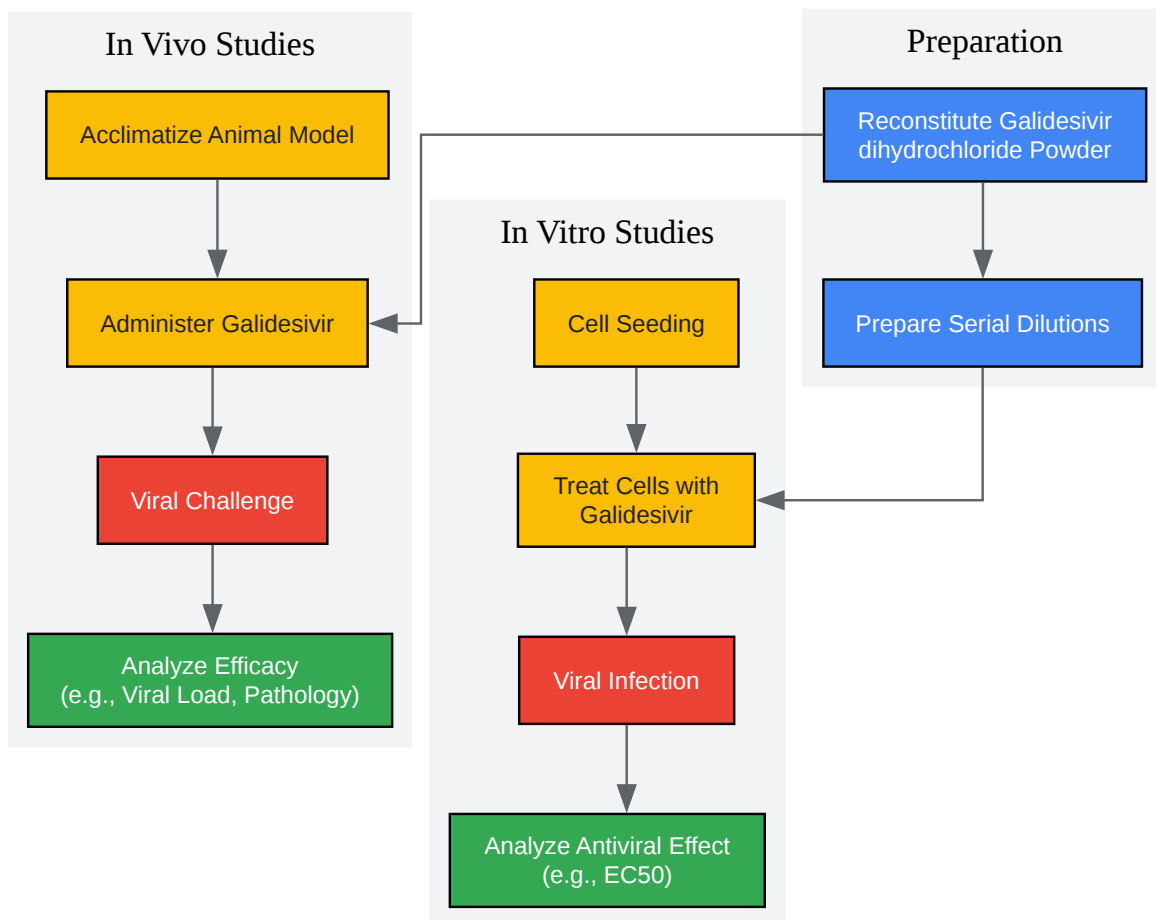
This protocol is based on a study of Galidesivir in a Syrian golden hamster model of SARS-CoV-2 infection.^[7]

- **Animal Acclimatization:** Acclimate Syrian golden hamsters to the laboratory conditions for a minimum of 7 days.
- **Compound Formulation:** Reconstitute **Galidesivir dihydrochloride** powder in a suitable vehicle, such as Lactated Ringer's Injection, to the desired concentration for injection.^[7]
- **Dosing Regimen:** Administer Galidesivir via intraperitoneal injection at a dose of 100 mg/kg, twice daily (BID) at 12-hour intervals.^[7] Treatment can be initiated at various time points relative to infection (e.g., 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection).^[7] A vehicle control group should be included.
- **Viral Challenge:** Anesthetize the hamsters and intranasally challenge them with SARS-CoV-2.

- **Monitoring:** Monitor the animals daily for clinical signs of illness, including body weight changes.
- **Endpoint Analysis:** At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals and collect tissues (e.g., lungs) for viral load determination (e.g., by qRT-PCR or plaque assay) and histopathological analysis.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting antiviral studies with **Galidesivir dihydrochloride**.



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Caption: General experimental workflow for Galidesivir.

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